(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate (2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate BCX 1470 inhibits the esterolytic activity of factor D (IC50=96 nM) and C1s (IC50=1.6 nM), 3.4- and 200-fold better, respectively, than that of trypsin.IC50 Value: 96 nM (Factor D); 1.6 nM (C1s); 326 nM (Trypsin) [1]Target: Factor D; C1sBCX 1470(Thrombin inhibitor) is serine protease inhibitor.BCX 1470(Thrombin inhibitor) blocks the esterolytic and hemolytic activities of the complement enzymes Cls and factor D in vitro, also blocked development of RPA-induced edema in the rat.
Brand Name: Vulcanchem
CAS No.: 217099-43-9
VCID: VC0003884
InChI: InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16)
SMILES: C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N
Molecular Formula: C14H10N2O2S2
Molecular Weight: 302.4 g/mol

(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate

CAS No.: 217099-43-9

Inhibitors

VCID: VC0003884

Molecular Formula: C14H10N2O2S2

Molecular Weight: 302.4 g/mol

(2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate - 217099-43-9

CAS No. 217099-43-9
Product Name (2-Carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Molecular Formula C14H10N2O2S2
Molecular Weight 302.4 g/mol
IUPAC Name (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate
Standard InChI InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16)
Standard InChIKey OTGQTQBPQCRNRG-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N
Canonical SMILES C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N
Description BCX 1470 inhibits the esterolytic activity of factor D (IC50=96 nM) and C1s (IC50=1.6 nM), 3.4- and 200-fold better, respectively, than that of trypsin.IC50 Value: 96 nM (Factor D); 1.6 nM (C1s); 326 nM (Trypsin) [1]Target: Factor D; C1sBCX 1470(Thrombin inhibitor) is serine protease inhibitor.BCX 1470(Thrombin inhibitor) blocks the esterolytic and hemolytic activities of the complement enzymes Cls and factor D in vitro, also blocked development of RPA-induced edema in the rat.
Synonyms 2-amidino-6-(2-thiophene carboxy)benzothiophene methanesulfonate
BCX 1470
Reference [1]. Szalai, Alexander J.; Digerness, Stanley B.; et al.; The Arthus Reaction in Rodents: Species-Specific Requirement of ComplementJournal of Immunology, 2000, 164, 463-468
Abstract
We induced reverse passive Arthus (RPA) reactions in the skin of rodents and found that the contribution of complement toimmune complex-mediated in?ammation is species speci?c. Complement was found to be necessary in rats and guinea pigs but not in C57BL/6J mice. In rats, within 4 h after initiation of an RPA reaction, serum alternative pathway hemolytic titers decreasedsigni?cantly below basal levels, whereas classical pathway titers were unchanged. Thus the dermal reaction proceeds coincidentwith systemic activation of complement. The serine protease inhibitor BCX 1470, which blocks the esterolytic and hemolytic activities of the complement enzymes Cls and factor D in vitro, also blocked development of RPA-induced edema in the rat. ...
PubChem Compound 9822205
Last Modified Nov 11 2021
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